N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
Research has demonstrated innovative synthetic strategies for creating derivatives of benzothiophene, which share structural similarities with the specified compound. For instance, a study by Kobayashi et al. (2006) focused on the synthesis of 4H-1,4-benzothiazine derivatives, highlighting methods for ring closure of electron-withdrawing group-stabilized (isocyanophenylthio)methyl anions, a process potentially relevant to synthesizing compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide (Kobayashi et al., 2006).
Characterization and Antimicrobial Evaluation
The synthesis and antimicrobial properties of structurally complex carboxamides have been explored, indicating the broad utility of such compounds in developing bioactive molecules. Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for antimicrobial activities, showcasing the potential of thiophene carboxamides in pharmaceutical applications (Talupur et al., 2021).
Azomethine Derivatives for Bioactive Compounds
A study by Chiriapkin et al. (2021) on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide presents a methodological and analytical approach to synthesizing compounds with predicted cytostatic, antitubercular, and anti-inflammatory activities. This research underscores the importance of structural analysis and synthesis optimization in the development of pharmacologically active compounds (Chiriapkin et al., 2021).
Isotopic Syntheses and Antitumor Agents
The work by Shinkwin and Threadgill (1996) on isotopically efficient syntheses of nitrothiophene-carboxamides, including a method for preparing [15N]-nitrothiophene-carboxamides, illustrates the compound's relevance in designing antitumor agents. This study highlights the synthetic versatility and potential therapeutic applications of nitrothiophene carboxamides (Shinkwin & Threadgill, 1996).
Electronic and Sensing Applications
The development of conjugated polymers incorporating cyano substituted benzothiadiazole units by Casey et al. (2015) demonstrates the use of such compounds in electronic applications. The introduction of strong electron-accepting groups, akin to those in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide, can lead to materials with n-type behavior, useful in organic electronics and photovoltaics (Casey et al., 2015).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-7-9-8-3-1-2-4-10(8)22-14(9)16-13(18)11-5-6-12(21-11)17(19)20/h5-6H,1-4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYLQLOIOWCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrothiophene-2-carboxamide |
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